molecular formula C32H38N2O5 B193227 Bazedoxifene acetate CAS No. 198481-33-3

Bazedoxifene acetate

Numéro de catalogue B193227
Numéro CAS: 198481-33-3
Poids moléculaire: 530.7 g/mol
Clé InChI: OMZAMQFQZMUNTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bazedoxifene acetate is an oral, nonsteroidal selective estrogen receptor modulator (SERM) with IC50s of 23 nM and 99 nM for ERα and ERβ, respectively . It is primarily used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis alone or in combination with conjugated estrogens .


Synthesis Analysis

Bazedoxifene acetate was synthesized via ten steps. The side chain was obtained by condensation, reduction, and chlorination starting from p-hydroxybenzaldehyde and 2-(hexamethyleneimino)ethyl chloride hydrochloride .


Molecular Structure Analysis

Bazedoxifene acetate has a molecular formula of C32H38N2O5 and a molecular weight of 530.7 g/mol . It contains an indole-based core binding domain that binds with high affinity to estrogen receptors .


Chemical Reactions Analysis

Bazedoxifene acetate binds to estrogen receptor-α with an IC50 of 26 nM, an affinity similar to that of raloxifene . It does not stimulate the proliferation of MCF-7 cells but inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM .


Physical And Chemical Properties Analysis

A stability-indicating reversed-phase high-performance liquid chromatography method was developed for the quantitative determination of bazedoxifene acetate (BAZ) drug substance in the presence of its impurities and degradation products .

Applications De Recherche Scientifique

Application in Spinal Cord Injury Treatment

  • Scientific Field : Neurology
  • Summary of the Application : BZA has shown two main effects in research on various central nervous system injuries: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation .
  • Methods of Application : In vivo experiments were carried out on female Sprague Dawley rats subjected to moderate static compression SCI. The rats were intraperitoneally injected with either vehicle or BZA (1mg/kg pre-SCI and 3 mg/kg for 7 days post-SCI) daily .
  • Results or Outcomes : BZA reduced caspase-3 activity at 1 day post-injury (dpi) and suppressed phosphorylation of MAPK (p38 and ERK) at dpi 2, hence reducing the expression of IL-6, a proinflammatory cytokine. BZA also led to remyelination at dpi 20. BZA contributed to improvements in locomotor recovery after compressive SCI .

Application in Osteoporosis Treatment

  • Scientific Field : Endocrinology
  • Summary of the Application : BZA is shown to interact with the estrogen receptors (ERs), transactivate the ER, and positively affect the skeletal and lipid profile without stimulating the uterine endometrium, causing breast cancer cell proliferation or negatively impacting the central nervous system (CNS) in preclinical models .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : BZA was associated with significant increases in bone mineral density at 6 weeks, compared with control, and better compressive strength of bone samples from the L4 vertebrae, compared with samples from ovariectomized animals .

Application in Breast Cancer Treatment

  • Scientific Field : Oncology
  • Summary of the Application : BZA is a promising candidate for breast cancer treatment. It functions as an osteoprotective agent by maintaining bone density while concurrently displaying antiestrogenic properties in breast tissue .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application in Inhibiting Interleukin-6 Pathway

  • Scientific Field : Immunology
  • Summary of the Application : BZA has been used to study its efficacy in inhibiting the interleukin-6 (IL-6)/IL-6R/glycoprotein 130 pathway .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application in Medulloblastoma Treatment

  • Scientific Field : Oncology
  • Summary of the Application : BZA has been used to study its effects on medulloblastoma cells .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application in Pancreatic Cancer Treatment

  • Scientific Field : Oncology
  • Summary of the Application : BZA is being studied for possible treatment of pancreatic cancer .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application in Inhibiting Interleukin-6 Pathway

  • Scientific Field : Immunology
  • Summary of the Application : BZA has been used to study its efficacy in inhibiting the interleukin-6 (IL-6)/IL-6R/glycoprotein 130 pathway .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application in Medulloblastoma Treatment

  • Scientific Field : Oncology
  • Summary of the Application : BZA has been used to study its effects on medulloblastoma cells .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Application in Pancreatic Cancer Treatment

  • Scientific Field : Oncology
  • Summary of the Application : BZA is being studied for possible treatment of pancreatic cancer .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Orientations Futures

Bazedoxifene acetate represents a promising new treatment for osteoporosis, with a potential for less uterine and vasomotor effects than selective estrogen receptor modulators currently used in clinical practice . It is also being studied for possible treatment of breast cancer and pancreatic cancer . Additional investigations are necessary to comprehensively assess the impact of Bazedoxifene on breast cancer cells .

Propriétés

IUPAC Name

acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZAMQFQZMUNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048657
Record name Bazedoxifene acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bazedoxifene acetate

CAS RN

198481-33-3
Record name Bazedoxifene acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198481-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bazedoxifene acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bazedoxifene acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAZEDOXIFENE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J70472UD3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Bazedoxifene free base from example 17 or from example 19 (10 g, 21.2 mmol) was suspended in acetone (80 ml) and heated to 50-55° C. After getting a clear solution, a mixture of acetic acid (1.4 g, 23.3 mmol) and acetone (10 ml) was added slowly. Then the reaction mixture was allowed to cool at 20-25° C., stirred for 2 hrs, filtered the product formed, washed with acetone (20 ml) and dried under vacuum to afford the title compound in high yield and high purity (12.7 g, 95%) M.R: 176-181° C. HPLC: 99.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Bazedoxifene free base (2 g) and acetone (20 mL) are mixed and heated to 45-50° C. to produce a clear solution, which is filtered. The filtrate is cooled to 25-35° C. and seed crystals (20 mg) are added, followed by drop-wise addition of acetic acid (0.26 g). n-Heptane (50 mL) is added drop-wise over 30 minutes. The formed solid is collected by filtration, sequentially washed with n-heptane (10 mL), and then suction dried for 5 minutes. The wet solid is dried under vacuum at 70° C. for about 4-5 hours to afford 1.5 g of crystalline bazedoxifene acetate Form D.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Crystalline bazedoxifene free base (1.7 Kg) is charged in a mixture of methanol (20.4 L) and isopropyl alcohol (13.6 L) and heated to reflux temperature to make a clear solution and stirred at same for 15-30 minutes. The solution is filtered and subsequently cooled to about 25-30° C. over a period of 10 minutes followed by addition of acetic acid (0.28 Kg) and seed crystals of Form D (85 g). Then the mixture is further allowed to cool to 0-5° C. over a period of about 20 minutes. The reaction mixture is maintained at the same temperature for 30-60 minutes and the solid is collected by filtration, washed with pre-cooled methanol (3.4 L), and dried under vacuum at about 60-65° C. to afford the title compound.
Quantity
1.7 kg
Type
reactant
Reaction Step One
Quantity
20.4 L
Type
reactant
Reaction Step One
Quantity
13.6 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Bazedoxifene free base (1 g) and ethanol (10 mL) are mixed and heated to 60° C. to produce a clear solution, which is then filtered. The filtrate is cooled to 25-35° C. and acetic acid (4 mL) is slowly added at the same temperature. The mixture is cooled to 10-15° C., followed by addition of diisopropyl ether (5 mL) and seed crystals (20 mg, obtained from a previous example), and then additional diisopropyl ether (55 mL). The mixture is stirred for solid formation. The solid is collected by filtration and sequentially washed with diisopropyl ether (10 mL) and water (5 mL), then is suction dried for 5 minutes. The wet solid is dried under vacuum at 70° C. for about 4-5 hours to afford 900 mg (about 80% yield) of crystalline bazedoxifene acetate Form D.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bazedoxifene acetate
Reactant of Route 2
Bazedoxifene acetate
Reactant of Route 3
Bazedoxifene acetate
Reactant of Route 4
Bazedoxifene acetate
Reactant of Route 5
Bazedoxifene acetate
Reactant of Route 6
Bazedoxifene acetate

Citations

For This Compound
626
Citations
BS Komm, YP Kharode, PVN Bodine, HA Harris… - …, 2005 - academic.oup.com
… screened selective estrogen receptor modulator, bazedoxifene acetate, including its ability to bind … Bazedoxifene acetate represents a promising new treatment for osteoporosis, with a …
Number of citations: 330 academic.oup.com
CP Miller, HA Harris, BS Komm - Drugs of the Future, 2002 - access.portico.org
In order to develop a new tissue selective estrogen with superior preclinical pharmacology, a multifaceted approach to screening/characterization was employed utilizing a series of in …
Number of citations: 29 access.portico.org
S Ronkin - Obstetrics & Gynecology, 2005 - journals.lww.com
We read with interest the decision analysis model developed by Parker et al1 regarding ovarian conservation at the time of hysterectomy for benign disease. The previous model …
Number of citations: 139 journals.lww.com
Z Chen, Y Ma, N Fang, M Ge, Y Su, A Chen… - The Journal of Chemical …, 2023 - Elsevier
Crystallization is widely used for the isolation and purification of active pharmaceutical ingredients (APIs) in the final manufacturing stage. Bazedoxifene (BZD) acetate, classified as a …
Number of citations: 2 www.sciencedirect.com
S Palacios - Drugs of Today (Barcelona, Spain: 1998), 2011 - europepmc.org
… Bazedoxifene acetate is a new, third-generation, selective … Bazedoxifene acetate significantly prevents bone mass loss at … Bazedoxifene acetate shows anti-fracture potential in the first …
Number of citations: 12 europepmc.org
KF Ethun, CE Wood, TC Register, JM Cline… - … (New York, NY), 2012 - ncbi.nlm.nih.gov
… The main objective of this study was to determine if bazedoxifene acetate (BZA), a new selective estrogen receptor modulator (SERM), would antagonize the proliferative and …
Number of citations: 56 www.ncbi.nlm.nih.gov
KF Ethun, CE Wood, JM Cline, TC Register… - … (New York, NY), 2013 - ncbi.nlm.nih.gov
… The primary aim of this study was to evaluate the endometrial profile of bazedoxifene acetate (BZA), a third-generation SERM, alone and in combination with conjugated equine …
Number of citations: 44 www.ncbi.nlm.nih.gov
AA Chines, BS Komm - Drugs of Today (Barcelona, Spain: 1998), 2009 - europepmc.org
… Bazedoxifene acetate, a novel SERM in clinical development for the prevention and treatment of postmenopausal osteoporosis, resembles this ideal profile more closely than other …
Number of citations: 16 europepmc.org
R Kagan, P Abreu, E Andrews - Postgraduate Medicine, 2018 - Taylor & Francis
… Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity. … Endometrial profile of bazedoxifene acetate alone and in combination with conjugated equine …
Number of citations: 3 www.tandfonline.com
J Detilleux, JY Reginster, A Chines… - Statistical methods in …, 2016 - journals.sagepub.com
… We apply the methods to BMD repeated measurements from a study of the effect of bazedoxifene acetate on incident vertebral fractures in three different geographical regions. …
Number of citations: 12 journals.sagepub.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.